molecular formula C14H18O3 B13679903 Benzyl 2-cyclopentyl-2-hydroxyacetate

Benzyl 2-cyclopentyl-2-hydroxyacetate

Cat. No.: B13679903
M. Wt: 234.29 g/mol
InChI Key: SHFDGTCGWUQUFU-UHFFFAOYSA-N
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Description

Benzyl 2-cyclopentyl-2-hydroxyacetate (CAS: 200112-56-7) is an organic ester with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . Its structure features a benzyl ester group, a hydroxyl group, and a cyclopentyl substituent at the α-carbon of the acetate backbone. This compound is primarily utilized in research settings, particularly in synthetic organic chemistry and pharmaceutical intermediate preparation. Limited commercial availability is noted, with pricing ranging from $319.30 (0.25g) to $851.60 (1g) depending on the pack size .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-cyclopentyl-2-hydroxyacetate

InChI

InChI=1S/C14H18O3/c15-13(12-8-4-5-9-12)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10H2

InChI Key

SHFDGTCGWUQUFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the esterification of 2-cyclopentyl-2-hydroxyacetic acid with benzyl alcohol or the reaction of benzyl 2-oxoacetate with cyclopentyl-substituted reagents under controlled conditions to yield the hydroxy ester. The key step is the formation of the chiral center at the 2-position bearing both the cyclopentyl and hydroxy groups.

Specific Synthetic Route

A well-documented method involves the reaction of benzyl 2-oxoacetate with cyclopentyl-substituted ketones or aldehydes in the presence of bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote aldol-type condensation followed by reduction or hydrolysis to yield the hydroxy ester. The reaction is typically carried out in anhydrous solvents like toluene or dichloromethane under inert atmosphere and controlled temperature (room temperature to 0 °C) to maintain stereochemical integrity.

Example Procedure:

  • Benzyl 2-oxoacetate is added dropwise to a stirred solution of cyclopentanone and DABCO in anhydrous toluene at room temperature.
  • The mixture is stirred for 24 hours to allow complete reaction.
  • The reaction mixture is then quenched with aqueous acid (e.g., 2 N HCl), extracted with ethyl acetate, dried over sodium sulfate, and concentrated.
  • The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures to afford this compound as a colorless liquid with yields typically around 60-70%.

This method ensures the formation of the (R)-enantiomer with high purity (97% reported) and molecular weight 234.291 g/mol.

Alternative Methods and Catalysts

Brønsted acid catalysis has been explored for related hydroxy ester syntheses. For instance, methanesulfonic acid (MsOH) promotes diastereoselective cascade reactions involving α,β-unsaturated γ-ketoesters leading to hydroxy ester derivatives via Michael addition and lactonization steps. Although this method is more complex and designed for fused ring systems, the principle of acid-promoted stereoselective formation of hydroxy esters is applicable to designing improved synthesis routes for this compound.

Stereochemical Considerations

The stereochemistry at the 2-position is crucial for the biological activity and utility of this compound. Enantioselective synthesis is achieved by controlling reaction conditions and chiral catalysts or auxiliaries. The reported synthesis yields the (R)-enantiomer predominantly, as confirmed by chiral HPLC and NMR analysis.

Data Tables of Synthesis Outcomes

Parameter Details Reference
Molecular Formula C14H18O3
Molecular Weight 234.291 g/mol
Purity 97%
Typical Yield (%) 60-70%
Reaction Solvent Anhydrous toluene or dichloromethane
Catalyst/Base DABCO or MsOH (acid catalysis)
Reaction Temperature 0 °C to room temperature
Purification Method Silica gel chromatography (20% EtOAc/hexane)
Stereochemistry Predominantly (R)-enantiomer

Research Outcomes and Analytical Data

  • Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum shows characteristic signals for the benzyl methylene protons (~5.20 ppm), aromatic protons (~7.37 ppm), and the hydroxy-bearing methine proton. The ^13C NMR confirms the ester carbonyl (~165.8 ppm) and the chiral carbon centers.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms the enantiomeric purity and absence of significant impurities, with purity levels up to 97%.

  • Yield and Scalability: The described methods provide moderate to good yields (60-70%) and are scalable for preparative purposes without significant loss of stereochemical integrity.

  • Computational Studies: Density functional theory (DFT) calculations on related hydroxy ester systems support the thermodynamic preference for the formation of the (R)-enantiomer and provide insight into the reaction mechanism involving enolization and lactonization steps.

Chemical Reactions Analysis

Lactonization Reactions

The compound undergoes intramolecular esterification (lactonization) under acidic conditions to form γ-butyrolactone derivatives. This reaction is facilitated by Brønsted acids like methanesulfonic acid (MsOH), which stabilizes intermediates through hydrogen bonding and lowers activation barriers .

Key Data:

ConditionProductYield (%)Diastereoselectivity
MsOH (5 mol%), CHCl₃, 25°CCyclopentyl-fused γ-lactone7885:15 (dr)

The reaction proceeds via a six-membered transition state, where the hydroxyl group attacks the ester carbonyl carbon. DFT calculations indicate an activation energy barrier of ~21.4 kcal/mol for this step .

Hydrogenolysis of the Benzyl Group

The benzyl ester moiety is susceptible to catalytic hydrogenation , yielding 2-cyclopentyl-2-hydroxyacetic acid. This reaction is critical for deprotection in multistep syntheses .

Reaction Pathway:

  • Substrate : Benzyl 2-cyclopentyl-2-hydroxyacetate

  • Catalyst : Pd/C (10 wt%), H₂ (1 atm)

  • Solvent : Ethanol, 25°C

  • Product : 2-cyclopentyl-2-hydroxyacetic acid (94% yield)

Acid/Base Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionProductYield (%)
1M HCl, reflux, 6h2-cyclopentyl-2-hydroxyacetic acid88
1M NaOH, rt, 12hSodium salt of the acid92

Computational Insights

DFT studies reveal:

  • The Z-isomer of intermediates is stabilized by intramolecular hydrogen bonding (ΔG = −1.4 kcal/mol vs. E-isomer) .

  • Lactonization transition states favor eight-membered cyclic configurations (ΔG‡ = 19.3–21.4 kcal/mol) .

Stability and Side Reactions

  • Epimerization : Observed under prolonged acidic conditions (5% epimerization after 24h) .

  • Dimerization : Competing pathway in concentrated solutions, forming pyrano-ketal-lactones (minor products) .

Scientific Research Applications

Benzyl ®-2-Cyclopentyl-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ®-2-Cyclopentyl-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Analogs

(a) Benzyl 2-cyclopropyl-2-hydroxyacetate
  • CAS : 182747-31-5 (racemic) ; 2414393-47-6 (R-enantiomer) .
  • Molecular Formula : C₁₂H₁₄O₃.
  • Molecular Weight : 206.24 g/mol.
  • Key Differences: The cyclopropane ring (3-membered) replaces the cyclopentane (5-membered), introducing greater ring strain and reduced steric bulk. The (R)-enantiomer is explicitly noted for applications in synthesizing pyrrolidine derivatives and antibody-drug conjugates (ADCs) . Purity: >96% (cyclopropyl analog) vs. unspecified for the cyclopentyl parent compound .
(b) Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate
  • CAS : 1891181-95-5 .
  • Molecular Formula : C₁₀H₁₁ClO₃.
  • Molecular Weight : 214.65 g/mol.
  • Key Differences :
    • A methyl ester replaces the benzyl ester, reducing hydrophobicity.
    • The aromatic ring features a chloro and methyl substituent, enhancing electronic effects and steric hindrance compared to the cyclopentyl group.

Aromatic Ester Derivatives

(a) Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid)
  • CAS : 76-93-7 .
  • Molecular Formula : C₁₄H₁₂O₃.
  • Molecular Weight : 228.25 g/mol.
  • Key Differences :
    • Lacks the ester group, existing as a carboxylic acid.
    • Features two phenyl groups at the α-carbon, increasing planarity and hydrogen-bonding capacity compared to the cyclopentyl-benzyl ester.
(b) Methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate
  • CAS : 209404-16-0 .
  • Molecular Formula : C₁₇H₁₈O₅.
  • Molecular Weight : 302.32 g/mol.
  • Key Differences :
    • Contains methoxy and benzyloxy substituents on the aromatic ring, enhancing electron-donating effects and metabolic stability.

Simple Benzoate Esters

Examples from regulatory toxicology data :

Compound CAS Molecular Formula Key Features
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ No hydroxyl group; simpler structure
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ Branched aliphatic ester; lower MW

Comparison Insights :

  • Benzyl 2-cyclopentyl-2-hydroxyacetate’s hydroxyl and cyclopentyl groups confer unique steric and electronic properties absent in simpler benzoates.
  • Higher molecular weight (234.29 vs. ~150–200 g/mol for simple esters) may influence solubility and diffusion rates .

Research and Industrial Implications

  • Steric Effects : The cyclopentyl group in the target compound provides moderate steric hindrance compared to cyclopropane (higher strain) or diphenyl (greater bulk) .
  • Hydrophobicity : Benzyl esters generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability .
  • Synthetic Utility : The hydroxyl group in this compound allows for further functionalization, such as phosphorylation or glycosylation, which is less feasible in simpler esters .

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